molecular formula C13H20N2O4 B11020968 5-nitro-N-octylfuran-2-carboxamide

5-nitro-N-octylfuran-2-carboxamide

Cat. No.: B11020968
M. Wt: 268.31 g/mol
InChI Key: SHGFUFKFELGKAQ-UHFFFAOYSA-N
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Description

    (chemical formula:

    5-nitro-N-octylfuran-2-carboxamide: C13H20N2O4\text{C}_{13}\text{H}_{20}\text{N}_2\text{O}_4C13​H20​N2​O4​

    ) is a compound with a molecular weight of approximately 268.31 g/mol .
  • It belongs to the class of furan derivatives and contains a nitro group (NO2) and an octyl (C8H17) side chain.
  • The compound’s structure consists of a furan ring with a carboxamide functional group attached to the second carbon atom.
  • Preparation Methods

      Synthetic Routes: The synthesis of 5-nitro-N-octylfuran-2-carboxamide involves the reaction of an appropriate furan precursor (such as 5-nitrofurfural) with an octylamine derivative under specific conditions.

      Industrial Production: Information on large-scale industrial production methods for this compound is limited. it can be synthesized in the laboratory using established synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: 5-nitro-N-octylfuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products formed depend on the specific reaction conditions and the substituents present. For example, reduction yields the corresponding amino derivative.

  • Scientific Research Applications

      Biology and Medicine: Although specific applications are not well-documented, its structural features suggest potential bioactivity. Further research is needed to explore its pharmacological properties.

      Industry: Industrial applications remain speculative due to limited information.

  • Mechanism of Action

    • The exact mechanism by which 5-nitro-N-octylfuran-2-carboxamide exerts its effects is not fully understood. It likely interacts with cellular targets or pathways related to its functional groups (nitro and carboxamide).
  • Comparison with Similar Compounds

      Uniqueness: 5-nitro-N-octylfuran-2-carboxamide’s uniqueness lies in its combination of a furan ring, nitro group, and octyl side chain.

      Similar Compounds: While direct analogs are scarce, related furan derivatives and carboxamides may share some structural features.

    Remember that further research and experimentation are essential to uncover additional details about this compound’s properties and applications.

    Properties

    Molecular Formula

    C13H20N2O4

    Molecular Weight

    268.31 g/mol

    IUPAC Name

    5-nitro-N-octylfuran-2-carboxamide

    InChI

    InChI=1S/C13H20N2O4/c1-2-3-4-5-6-7-10-14-13(16)11-8-9-12(19-11)15(17)18/h8-9H,2-7,10H2,1H3,(H,14,16)

    InChI Key

    SHGFUFKFELGKAQ-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-]

    Origin of Product

    United States

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